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Cerivastatin Dosing & Efficacy in Clinical Trials

The table below summarizes dosing protocols and lipid-lowering effects from major cerivastatin clinical

trials.

Trial Design &
Reference

Patient
Population

Dosing
Groups

Treatment
Duration

LDL-C
Reduction (%)

Key Efficacy
Findings

| Multinational, RCT, double-blind [1] | Primary hypercholesterolemia | 0.2 mg/day vs. 0.4 mg/day | 24

weeks | 0.2 mg: 31.5% 0.4 mg: 38.4% | Dose-dependent LDL-C and TC reduction; greater efficacy in

women [1]. | | Multicenter, RCT, double-blind [2] | Hypercholesterolemia | 0.4 mg/day vs. Pravastatin (10,

20, 40 mg) | 8 weeks | 0.4 mg: 36% | Cerivastatin 0.4 mg superior to pravastatin 20 mg; more patients

reached NCEP goals [2]. | | Systematic Review of 50 trials [3] | Mixed (with/without CVD) | 0.025 mg/day to

0.8 mg/day | 3-12 weeks | 11.0% to 40.8% | High certainty of evidence for strong linear log dose-response

relationship for LDL-C, TC, and TG [3]. | | Drug Review [4] | Hypercholesterolemia | 0.4 mg to 0.8 mg | 8

weeks (pivotal trial) | 0.4 mg: 33.4% 0.8 mg: 44.0% | 84% of patients on 0.8 mg/day achieved NCEP LDL-C

targets [4]. |
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Detailed Experimental Protocols

For researchers replicating or analyzing these studies, here are the core methodological elements.

Study Population & Design

Patient Selection: Adults with primary hypercholesterolemia were common participants. Key criteria

included elevated LDL-C levels despite dietary intervention and absence of severe comorbid
conditions [1] [2].

Study Design: Randomized, double-blind, parallel-group trials were standard. These included a
placebo run-in phase (typically 6-8 weeks) to establish stable baseline levels through diet (e.g., AHA

Step I diet) alone, followed by an active treatment period (8-24 weeks) [1] [2].

Intervention & Efficacy Assessment

Dosing Protocol: Cerivastatin was administered orally, once daily in the evening. Fixed doses

ranging from 0.025 mg to 0.8 mg were tested, with 0.4 mg being a common therapeutic dose in later
studies [3] [1] [4].

Efficacy Endpoints: The primary efficacy parameter was the percent change from baseline in
LDL-C. Secondary endpoints included percent change in Total Cholesterol (TC), Triglycerides (TG),

and High-Density Lipoprotein Cholesterol (HDL-C) [2] [4].
Statistical Analysis: Efficacy was typically analyzed on a per-protocol basis. An analysis of

covariance (ANCOVA) was commonly used, with treatment group as a factor and baseline LDL-C
value as a covariate [2].

Safety Monitoring

Laboratory Tests: Safety assessments included monitoring for elevations in serum creatine kinase
(CK) and liver transaminases (e.g., ALT, AST) [4].
Adverse Events: Researchers documented all adverse events (AEs), with special attention to

symptoms of myopathy (muscle pain, weakness) [4]. The risk of rhabdomyolysis, particularly at higher
doses or with drug interactions, was a critical finding that led to market withdrawal [3].

Pharmacological Profile & Comparative Potency
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Cerivastatin was a synthetic statin with unique pharmacological properties. A systematic review calculated

its remarkable potency relative to other statins [3].

Cerivastatin

Fluvastatin

 250x more potent

Atorvastatin

 20x more potent

Rosuvastatin

 5.5x more potent

Click to download full resolution via product page

Application Notes for Contemporary Research

Historical Benchmarking: Cerivastatin's established dose-response curve and high potency serve

as a reference for screening novel lipid-lowering compounds [3].
Mechanistic Studies: Research remains relevant for exploring HMG-CoA reductase inhibition

mechanisms and statin pleiotropic effects, independent of clinical use [3].
Safety Pharmacology: Cerivastatin is a critical case study in drug safety, highlighting importance of

rigorous preclinical interaction profiling and post-market surveillance [3] [4].

Critical Safety Note for Researchers

> Cerivastatin was voluntarily withdrawn from worldwide markets in 2001 due to an increased risk of

fatal rhabdomyolysis, especially at higher doses (0.8 mg) and when used in combination with

gemfibrozil. [3] These application notes are intended for historical and scientific reference only in a

research setting.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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